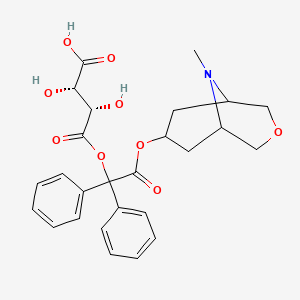
Amlobenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlobenz is a combination of two active ingredients: amlodipine besylate and benazepril hydrochloride. Amlodipine besylate is a dihydropyridine calcium channel blocker, while benazepril hydrochloride is an angiotensin-converting enzyme inhibitor. This combination is primarily used for the treatment of hypertension in patients who are not adequately controlled on monotherapy with either agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amlodipine Besylate: The synthesis of amlodipine besylate involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form amlodipine.
Benazepril Hydrochloride: The synthesis of benazepril hydrochloride involves the reaction of (3S)-3-[(1S)-1-ethoxycarbonyl-3-phenylpropylamino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of Amlobenz involves large-scale synthesis of both amlodipine besylate and benazepril hydrochloride, followed by their combination in specific ratios to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidative metabolites of amlodipine and benazepril.
Reduction: Benazeprilat and reduced derivatives of amlodipine.
Substitution: Substituted derivatives of amlodipine and benazepril.
Applications De Recherche Scientifique
Amlobenz has a wide range of scientific research applications:
Mécanisme D'action
Amlobenz exerts its effects through two primary mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used for the treatment of hypertension and heart failure.
Amlodipine: A dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.
Uniqueness
Amlobenz is unique in that it combines the effects of both a calcium channel blocker and an angiotensin-converting enzyme inhibitor, providing a synergistic effect in the treatment of hypertension. This combination allows for better control of blood pressure in patients who are not adequately managed with monotherapy .
Propriétés
Numéro CAS |
858669-53-1 |
|---|---|
Formule moléculaire |
C50H60Cl2N4O13S |
Poids moléculaire |
1028.0 g/mol |
Nom IUPAC |
benzenesulfonic acid;2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.C20H25ClN2O5.C6H6O3S.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H/t19-,20-;;;/m0.../s1 |
Clé InChI |
SJSNKICFTZWKLT-KEHAGZLWSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



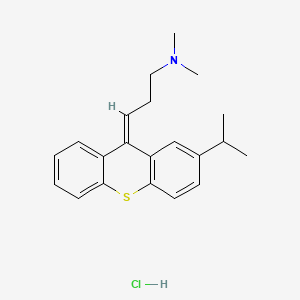


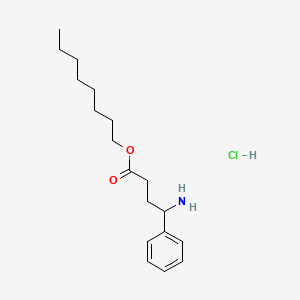
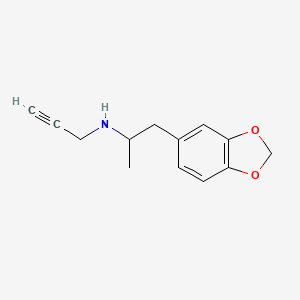


![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


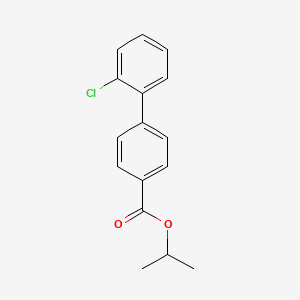
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
